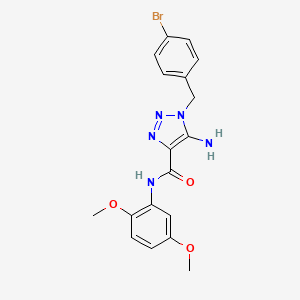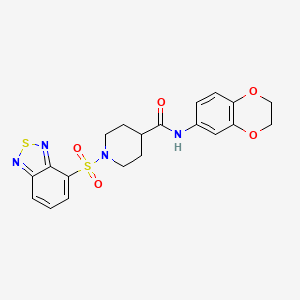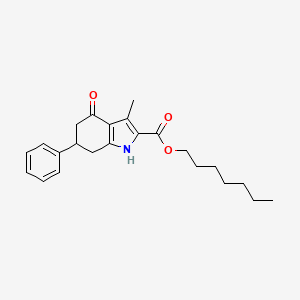![molecular formula C27H24BrN3O4 B11430571 5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 834903-45-6](/img/structure/B11430571.png)
5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Structure: It consists of a pyrrolopyrazole core fused with three aromatic rings (bromophenyl, dimethoxyphenyl, and ethoxyphenyl).
Preparation Methods
Synthetic Routes:
-
Heterocyclization Approach
- A common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and 4-ethoxybenzaldehyde, one can construct the pyrrolopyrazole ring system.
- Cyclization can occur via a multistep process involving condensation, cyclization, and reduction steps.
-
Industrial Production
- Industrial-scale synthesis typically employs more efficient methods, such as microwave-assisted reactions or flow chemistry.
- Catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions at the methoxy groups or the ethoxy group.
Reduction: Reduction of the pyrrolopyrazole ring could yield the corresponding dihydropyrrolopyrazole.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents:
Bromination: N-bromosuccinimide (NBS) or bromine.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:
- Reduction yields the dihydropyrrolopyrazole.
- Substitution at the bromine position leads to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Evaluated for drug development.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolopyrazole structure sets it apart.
Similar Compounds: Related compounds include other pyrrolopyrazoles and heterocycles.
Properties
CAS No. |
834903-45-6 |
|---|---|
Molecular Formula |
C27H24BrN3O4 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24BrN3O4/c1-4-35-20-12-5-16(6-13-20)24-23-25(30-29-24)27(32)31(19-10-8-18(28)9-11-19)26(23)17-7-14-21(33-2)22(15-17)34-3/h5-15,26H,4H2,1-3H3,(H,29,30) |
InChI Key |
VMZKVRJBVGZVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(diethylamino)propyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11430493.png)
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11430495.png)
![ethyl 4-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11430496.png)

![6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11430530.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B11430545.png)
![2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11430551.png)
![4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11430559.png)
![N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430565.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11430567.png)
![7-(2-Methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11430576.png)
![(2E)-2-(4-chlorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430584.png)

